Cas no 1443340-69-9 (2-[[butyl(methyl)amino]methyl]benzenethiol)
2-[[butyl(methyl)amino]methyl]benzenethiol Chemical and Physical Properties
Names and Identifiers
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- 2-[[butyl(methyl)amino]methyl]benzenethiol
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- MDL: MFCD22373563
- Inchi: 1S/C12H19NS/c1-3-4-9-13(2)10-11-7-5-6-8-12(11)14/h5-8,14H,3-4,9-10H2,1-2H3
- InChI Key: HBLNETKVSJBQGO-UHFFFAOYSA-N
- SMILES: C1(S)=CC=CC=C1CN(CCCC)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
2-[[butyl(methyl)amino]methyl]benzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434810-1 g |
2-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443340-69-9 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434810-5 g |
2-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443340-69-9 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434810-1g |
2-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443340-69-9 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB434810-5g |
2-[(N-n-Butylmethylamino)methyl]thiophenol; . |
1443340-69-9 | 5g |
€1373.40 | 2023-09-04 |
2-[[butyl(methyl)amino]methyl]benzenethiol Suppliers
2-[[butyl(methyl)amino]methyl]benzenethiol Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-[[butyl(methyl)amino]methyl]benzenethiol
Professional Introduction to Compound with CAS No. 1443340-69-9 and Product Name: 2-[[butyl(methyl)amino)methyl]benzenethiol
The compound with the CAS number 1443340-69-9 and the product name 2-[[butyl(methyl)amino)methyl]benzenethiol represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The presence of a benzene ring substituted with a thiol group and an amine side chain provides a versatile scaffold for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents.
Recent studies have highlighted the importance of 2-[[butyl(methyl)amino)methyl]benzenethiol in the synthesis of bioactive molecules. Its molecular structure, featuring both hydrophilic and lipophilic regions, allows for effective interaction with biological targets. This dual nature has been exploited in the design of small-molecule inhibitors targeting various enzymatic pathways. For instance, researchers have demonstrated its utility in developing compounds that modulate kinases and other protein-protein interactions, which are crucial in signaling cascades associated with diseases such as cancer and inflammatory disorders.
The thiol group in 2-[[butyl(methyl)amino)methyl]benzenethiol is particularly noteworthy, as it serves as a reactive site for further chemical modifications. Thiol groups are known for their ability to form disulfide bonds, which are integral to the structure and function of many proteins. This property has been leveraged in the development of protease inhibitors and antioxidants. Moreover, the amine side chain provides opportunities for conjugation with other biomolecules, such as peptides and nucleotides, enabling the creation of hybrid molecules with enhanced pharmacological properties.
In the realm of drug discovery, 2-[[butyl(methyl)amino)methyl]benzenethiol has been investigated for its potential role in addressing neurological disorders. The benzene ring, a common motif in many pharmacologically active compounds, contributes to the compound's binding affinity to specific receptors and enzymes. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by interacting with targets involved in neurodegeneration. The butylmethylamino moiety further enhances solubility and bioavailability, which are critical factors in drug formulation.
The synthesis of 2-[[butyl(methyl)amino)methyl]benzenethiol involves multi-step organic reactions that showcase modern techniques in synthetic chemistry. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core aromatic ring system efficiently. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The introduction of functional groups through selective modifications allows for a high degree of customization, enabling researchers to tailor the compound's properties for specific applications.
From a computational chemistry perspective, 2-[[butyl(methyl)amino)methyl]benzenethiol has been subjected to extensive molecular modeling studies. These simulations have provided insights into its interactions with biological targets at an atomic level. By predicting binding affinities and identifying key pharmacophores, researchers can optimize the compound's design before moving into costly experimental trials. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines, reducing time-to-market while improving success rates.
The pharmaceutical industry has shown interest in 2-[[butyl(methyl)amino)methyl]benzenethiol due to its versatility as a building block for novel therapeutics. Its structural features make it suitable for developing drugs targeting a wide range of diseases, from infectious conditions to chronic illnesses. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative applications, including the creation of prodrugs that release active species under physiological conditions. This strategy enhances drug delivery systems, improving therapeutic outcomes.
Future research directions for 2-[[butyl(methyl)amino)methyl]benzenethiol include exploring its role in nanomedicine and targeted drug delivery systems. The compound's ability to be incorporated into nanoparticles or liposomes opens up possibilities for site-specific therapy, where drugs can be delivered directly to affected tissues or cells. This approach holds promise for reducing side effects associated with systemic administration while maximizing therapeutic efficacy.
In conclusion,2-[[butyl(methyl)amino)methyl]benzenethiol (CAS No. 1443340-69-9) stands out as a versatile and promising compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for drug discovery and molecular research. As scientific understanding advances, new applications and derivatives will likely emerge, further solidifying its importance in the development of next-generation therapeutics.
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